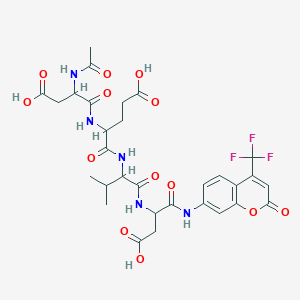
GTP-gamma-S 4Li
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GTP-gamma-S 4Li involves the substitution of one of the oxygen atoms in the gamma-phosphate group of GTP with a sulfur atom. This substitution creates a compound that is resistant to hydrolysis, making it useful for studying G-protein activation. The reaction typically involves the use of phosphorothioic acid and guanosine triphosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in a solid form and stored under desiccating conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
GTP-gamma-S 4Li primarily undergoes substitution reactions due to the presence of the sulfur atom in the gamma-phosphate group. This substitution makes the compound resistant to hydrolysis, allowing it to remain active for extended periods .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include phosphorothioic acid and various solvents that facilitate the substitution process. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major product formed from reactions involving this compound is the non-hydrolyzable analog of GTP, which retains its ability to activate G-proteins. This property makes it valuable for studying various cellular processes .
Applications De Recherche Scientifique
GTP-gamma-S 4Li has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
GTP-gamma-S 4Li exerts its effects by activating G-proteins, which are involved in various cellular signaling pathways. The compound binds to the G-protein and promotes the exchange of GDP for GTP, leading to the activation of the G-protein. This activation triggers a cascade of downstream signaling events that regulate various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to GTP-gamma-S 4Li include:
- Guanosine 5’-O-(beta-thio)diphosphate
- Guanosine 5’-O-(alpha-thio)triphosphate
- Guanosine 5’-O-(gamma-thio)triphosphate (non-lithium salt)
Uniqueness
This compound is unique due to its resistance to hydrolysis and its ability to activate G-proteins for extended periods. This property makes it particularly valuable for studying long-term cellular processes and signaling pathways .
Propriétés
Formule moléculaire |
C10H12Li4N5O13P3S |
|---|---|
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4 |
Clé InChI |
AMQXJFWJOAWCPV-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
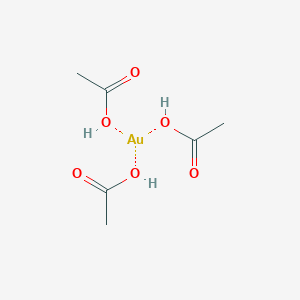
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
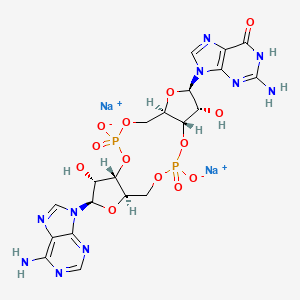
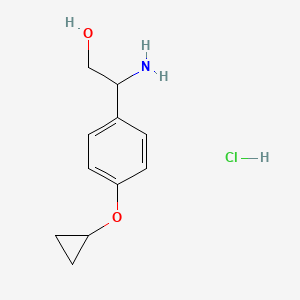

![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
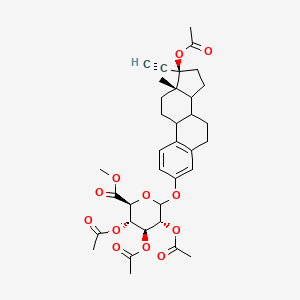


![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)

